molecular formula C21H20O5 B2385852 (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-79-7

(Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2385852
CAS No.: 620547-79-7
M. Wt: 352.386
InChI Key: WDKZKIHDZZIXQZ-ODLFYWEKSA-N
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Description

(Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived ester compound characterized by a Z-configured benzylidene group at the 2-position of the benzofuran core and an ethyl ester-linked acetoxy group at the 6-position. The 4-ethyl substitution on the benzylidene moiety distinguishes it from other analogs, influencing its electronic and steric properties .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-14-5-7-15(8-6-14)11-19-21(23)17-10-9-16(12-18(17)26-19)25-13-20(22)24-4-2/h5-12H,3-4,13H2,1-2H3/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKZKIHDZZIXQZ-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for aminolysis.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Benzofuran Core : A fused bicyclic structure with a furan ring (oxygen-containing heterocycle) fused to a benzene ring.
  • Ethoxyacetate Side Chain : Enhances solubility and modulates biological activity through ester hydrolysis pathways.

Synthesis :
The compound is synthesized via multi-step reactions starting from benzofuran precursors. Key steps include:

Knoevenagel Condensation: Formation of the benzylidene moiety using 4-ethylbenzaldehyde and a benzofuran-3-one derivative under acidic or basic conditions .

Esterification : Introduction of the ethoxyacetate group via nucleophilic substitution or coupling reactions .

Comparison with Structurally Similar Compounds

Structural Variations in Benzylidene Substituents

Substituents on the benzylidene group significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Benzylidene Substituent Key Features Biological Activity Reference
(Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-Ethyl Enhanced lipophilicity due to ethyl group; moderate steric bulk Predicted anti-inflammatory and anticancer activity
(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-Chloro Electron-withdrawing Cl increases electrophilicity; higher reactivity in nucleophilic substitutions Antimicrobial activity observed
(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-Bromo Heavy atom effect (Br) enhances X-ray crystallography utility; potential halogen bonding Antimicrobial and anticancer activity reported
(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-Methoxy Electron-donating OMe group improves solubility; redox-active Antioxidant and anti-inflammatory properties
(Z)-ethyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-Fluoro Meta-F substitution disrupts conjugation; unique binding to enzyme active sites Selective kinase inhibition predicted

Trends :

  • Electron-Withdrawing Groups (Cl, Br): Increase reactivity but reduce solubility.
  • Electron-Donating Groups (OMe, Et): Improve solubility and modulate metabolic stability.
  • Halogens (F, Cl, Br): Enhance binding to hydrophobic pockets in biological targets.

Variations in Ester Functionality

The ester group (ethyl vs. methyl or benzyl) affects pharmacokinetics and degradation pathways:

Compound Ester Group Hydrolysis Rate Bioavailability Reference
This compound Ethyl Moderate hydrolysis under physiological conditions High due to lipophilicity
(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Methyl Rapid hydrolysis in basic media Lower due to higher polarity
(Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Benzyl Slow hydrolysis; requires enzymatic cleavage Prolonged half-life

Key Insight : Ethyl esters balance stability and bioavailability, making them preferable for drug design.

Biological Activity

(Z)-ethyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran moiety and an ethyl ester functional group. Its empirical formula is C25H25O3C_{25}H_{25}O_3, and it exhibits significant lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Organism Activity
Benzofuran Derivative AE. coliInhibition at 50 µg/mL
Benzofuran Derivative BS. aureusInhibition at 25 µg/mL

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals.

Assay Type IC50 Value (µM)
DPPH15
ABTS10

Anti-inflammatory Effects

Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines. This effect is crucial in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation or microbial growth.
  • Receptor Modulation : The compound could interact with specific receptors that mediate cellular responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress in cells.

Case Studies

  • Study on Antimicrobial Activity : A recent study demonstrated that a related benzofuran compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the compound disrupts the bacterial cell membrane integrity.
  • Antioxidant Efficacy in vivo : An animal model study showed that administration of this compound significantly decreased markers of oxidative stress in liver tissues.

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